molecular formula C21H18ClFN2OS B2565033 3-(3-Chlorophenyl)-1-(3-fluorobenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione CAS No. 1223859-32-2

3-(3-Chlorophenyl)-1-(3-fluorobenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione

Cat. No. B2565033
CAS RN: 1223859-32-2
M. Wt: 400.9
InChI Key: DKOMDLLCPJGZIK-UHFFFAOYSA-N
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Description

3-(3-Chlorophenyl)-1-(3-fluorobenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione, commonly known as Spiro-OMeTAD, is a widely used hole-transporting material in perovskite solar cells. It is a small molecule with a molecular weight of 497.08 g/mol and a chemical formula of C22H18ClFN3S. Spiro-OMeTAD is known for its high hole mobility, chemical stability, and compatibility with perovskite materials, making it an ideal choice for use in solar cells.

Scientific Research Applications

Analgesic and Anti-inflammatory Activities

Compounds related to 3-(3-Chlorophenyl)-1-(3-fluorobenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione have been studied for their potential analgesic and anti-inflammatory effects. Research has shown that certain spiro heterocycles, including derivatives of 2-amino-7-oxa-3-thia-1-azaspiro[5,5]undec-1-enes, exhibit significant activity in analgesic assays such as the phenylquinone writhing and yeast-inflamed foot assays, highlighting the potential of spiro compounds in developing new pain management therapies (Cohen, Banner, & Lopresti, 1978).

Supramolecular Chemistry and Fluorination Effects

The structural modification of cyclohexane-5-spirohydantoin derivatives, including fluorination, has been explored to understand its impact on molecular interactions and supramolecular architecture. Quantitative assessment through single crystal X-ray crystallography and quantum chemical studies revealed that fluorination leads to enhanced hydrogen-bonded networks and three-dimensional supramolecular structures, demonstrating the role of fluorinated spiro compounds in material science and crystal engineering (Simić et al., 2021).

Molecular Diversity and Reactivity

The reactivity of electron-deficient alkynes with arylidene Meldrum acid has been studied, leading to the formation of diverse spiro compounds, including 7,9-diazaspiro[4.5]dec-1-enes. This research contributes to the understanding of molecular diversity through triphenylphosphine-promoted reactions, offering insights into the synthesis of novel spiro frameworks with potential applications in medicinal chemistry and drug design (Han, Zheng, Zhang, & Yan, 2020).

Anticancer and Antidiabetic Potential

Spirothiazolidine analogs, including those with a structure related to 3-(3-Chlorophenyl)-1-(3-fluorobenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione, have been developed and assessed for their anticancer and antidiabetic activities. Some compounds demonstrated significant activities against human breast and liver carcinoma cell lines, as well as inhibitory effects on alpha-amylase and alpha-glucosidase, indicating the potential of spiro compounds in the treatment of cancer and diabetes (Flefel, El-Sofany, Al-Harbi, & El-Shahat, 2019).

properties

IUPAC Name

[2-(3-chlorophenyl)-3-sulfanylidene-1,4-diazaspiro[4.5]dec-1-en-4-yl]-(3-fluorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClFN2OS/c22-16-8-4-6-14(12-16)18-20(27)25(21(24-18)10-2-1-3-11-21)19(26)15-7-5-9-17(23)13-15/h4-9,12-13H,1-3,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKOMDLLCPJGZIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)N=C(C(=S)N2C(=O)C3=CC(=CC=C3)F)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClFN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Chlorophenyl)-1-(3-fluorobenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione

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